3-Cyclopropyloxolane-3-carbaldehyde
Description
3-Cyclopropyloxolane-3-carbaldehyde is a bicyclic organic compound featuring a cyclopropyl group fused to an oxolane (tetrahydrofuran) ring, with a formyl (-CHO) substituent at the 3-position. Its strained cyclopropane ring and electron-rich oxolane moiety may confer unique reactivity compared to simpler aldehydes.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-cyclopropyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-5-8(7-1-2-7)3-4-10-6-8/h5,7H,1-4,6H2 |
InChI Key |
WZQXWHQLSNQWBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCOC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyloxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylmethyl ketone with ethylene glycol in the presence of an acid catalyst to form the oxolane ring. The resulting intermediate is then oxidized to yield the desired aldehyde.
Industrial Production Methods
Industrial production of 3-Cyclopropyloxolane-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyloxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
Oxidation: 3-Cyclopropyloxolane-3-carboxylic acid.
Reduction: 3-Cyclopropyloxolane-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropyloxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Cyclopropyloxolane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in various biochemical assays and studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally or functionally related aldehydes is outlined below.
3-Chlorobenzaldehyde (CAS 587-04-2)
- Structure : Aromatic aldehyde with a chlorine substituent at the 3-position of the benzene ring.
- Key Properties :
- Contrast with 3-Cyclopropyloxolane-3-carbaldehyde :
- The absence of a strained cyclopropane ring in 3-chlorobenzaldehyde reduces steric hindrance and ring-opening reactivity.
- The aromatic system in 3-chlorobenzaldehyde enables conjugation, whereas the oxolane ring in 3-cyclopropyloxolane-3-carbaldehyde may restrict resonance stabilization.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
- Structure : Cyclic ketone-containing pyrrolidine derivative with a carboxylic acid and methyl group.
- Key Properties: Polar functional groups (carboxylic acid, ketone) enhance solubility in polar solvents. Potential intermediate in peptide-mimetic drug synthesis .
- Contrast with 3-Cyclopropyloxolane-3-carbaldehyde :
- The carboxylic acid group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid provides acidity (pKa ~2–3), absent in the neutral aldehyde group of 3-cyclopropyloxolane-3-carbaldehyde.
- The oxolane ring’s ether oxygen may participate in hydrogen bonding, unlike the pyrrolidine’s tertiary amine.
Limitations of Available Evidence
The provided sources lack direct data on 3-Cyclopropyloxolane-3-carbaldehyde, necessitating extrapolation from structurally distinct compounds. Key gaps include:
- Physical/Chemical Properties : Melting/boiling points, solubility, and stability.
- Reactivity : Cyclopropane ring-opening reactions or aldehyde-specific transformations.
- Applications : Industrial or academic use cases.
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